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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

Cat. No.: B021398

Abstract: 2-Bromo-3-methoxypyridine is a key heterocyclic building block in modern organic
synthesis, particularly valued as an intermediate in the development of novel pharmaceutical
and agrochemical agents.[1][2] Its unique electronic and steric properties, arising from the
interplay between the electron-deficient pyridine ring, the reactive C-Br bond at the 2-position,
and the electron-donating methoxy group at the 3-position, offer a versatile platform for a wide
range of chemical transformations.[3] This document provides an in-depth technical overview of
the reactivity profile of 2-Bromo-3-methoxypyridine, focusing on its synthesis and principal
reaction classes, including palladium-catalyzed cross-couplings, metal-halogen exchange, and
nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and
process visualizations are provided to support researchers and drug development
professionals in its effective application.

Physical and Chemical Properties

2-Bromo-3-methoxypyridine is typically an off-white to light yellow solid at room temperature,
a convenient form for handling and storage.[1] It is soluble in common organic solvents, though
its solubility in water is limited.[4] The core physical and chemical characteristics are
summarized below.
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Property Value Reference
CAS Number 24100-18-3 [5]
Molecular Formula CeHeBIrNO [5]
Molecular Weight 188.02 g/mol [5]
Appearance Off-white to light yellow solid [1][6]
Melting Point 38-50 °C [11[7]
Boiling Point Approx. 220-230 °C [4]

Density Approx. 1.56 g/cm3 [4]

Purity (Typical) =>99.0% (GC) [1]

Synthesis of 2-Bromo-3-methoxypyridine

Several synthetic routes to 2-Bromo-3-methoxypyridine have been established. The most
common methods involve the methylation of 2-bromo-3-hydroxypyridine or the bromination of a
3-methoxypyridine precursor.

Route 1: Methylation of 2-Bromo-3-hydroxypyridine This is a widely used method involving the
O-methylation of commercially available 2-bromo-3-hydroxypyridine using a methylating agent
like methyl iodide or dimethyl sulfate in the presence of a base.[8][9]
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Synthesis via Methylation

2-Bromo-3-hydroxypyridine Base (e.g., KOH, NaH) Methylating Agent (e.g., CH3I) Solvent (e.g., DMSO, DMF)

Reaction at 55-60°C

;

Workup & Purification

2-Bromo-3-methoxypyridine

Click to download full resolution via product page
Caption: Workflow for the synthesis of 2-Bromo-3-methoxypyridine.

Route 2: From 2-nitro-3-methoxypyridine An alternative approach involves the direct
replacement of a nitro group on the pyridine ring with a bromine atom using a brominating
agent.[10] This method is reported to have mild reaction conditions and high yields, making it
suitable for larger-scale production.[6][10]

Detailed Experimental Protocol: Methylation of 2-Bromo-
3-hydroxypyridine[8]

e Reagents & Setup: To a 1L three-necked flask equipped with a mechanical stirrer,
thermometer, and nitrogen inlet, add 2-bromo-3-pyridinol (71.0 g) and pulverized potassium
hydroxide (KOH, 77.8 g) in dimethyl sulfoxide (DMSO, 500 mL).

e Reaction Initiation: Stir the mixture under a nitrogen atmosphere and heat to 55-60°C.

o Addition of Methylating Agent: Prepare a solution of methyl iodide (CHsl, 72.4 g) in DMSO
(100 mL). Add this solution dropwise to the reaction mixture while maintaining the
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temperature at 55-60°C.

o Reaction Completion: After the addition is complete, maintain the reaction mixture at 55-
60°C for an additional 30 minutes.

e Quenching & Precipitation: Pour the warm mixture into 800 g of ice water. A precipitate will
form.

o Extraction: Filter the precipitate and triturate it with diethyl ether (3 x 500 mL). Combine the
ether extracts.

o Washing: Wash the combined organic extracts sequentially with 1 N NaOH (500 mL), water
(500 mL), 1 N HCI (3 x 250 mL), and saturated NaCl solution (500 mL).

e Drying & Concentration: Dry the organic phase with anhydrous MgSOa, filter, and
concentrate under reduced pressure.

e Yield: This procedure affords 2-bromo-3-methoxypyridine as a solid (approx. 52.3 g, 68%
yield).

Core Reactivity Profile

The reactivity of 2-Bromo-3-methoxypyridine is dominated by the C(sp?)-Br bond at the 2-
position. The electron-withdrawing nature of the pyridine nitrogen atom makes this position
susceptible to both metal-catalyzed cross-coupling and nucleophilic aromatic substitution.[3]
[11]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is paramount for creating C-C, C-N, and C-S bonds, forming the
backbone of many complex molecule syntheses.[12] The C-Br bond at the 2-position of the
pyridine ring is highly reactive towards oxidative addition to a Pd(0) center.[13]

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling
2-Bromo-3-methoxypyridine with various organoboron compounds.
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Suzuki-Miyaura Catalytic Cycle
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic  Catalyst . .
. Ligand Base Solvent Yield (%)
Acid (mol%)
Phenylboroni Pd(OAc): (2-
] SPhos K3POa4 Toluene/H20 >85
c acid 5%)
4-Tolylboronic ~ Pd(PPhs)a (3- ]
) K2COs Dioxane/Hz0 >90
acid 5%)
3-
) PdClz(dppf)
Furylboronic Na2COs DME >80
(3%)

acid

Yields are representative for 2-bromopyridine substrates and may vary.
3.1.1.1 Detailed Experimental Protocol: Suzuki-Miyaura Coupling[13]

e Setup: To a Schlenk flask, add 2-Bromo-3-methoxypyridine (1.0 eq), the desired
arylboronic acid (1.2 eq), Pd(OAc)z (0.02 eq), SPhos (0.04 eq), and KsPOa4 (2.0 eq).

 Inert Atmosphere: Evacuate and backfill the flask with argon three times.
¢ Solvent Addition: Add degassed toluene and water (typically a 4:1 ratio).

o Reaction: Heat the mixture to 100°C and stir for 12-24 hours, monitoring progress by TLC or
GC-MS.

e Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl
acetate. Wash the organic layer with water and brine, then dry over anhydrous NazSOa.

 Purification: Concentrate the solution and purify the product by column chromatography on
silica gel.

This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide
variety of substituted aminopyridines from primary or secondary amines.[14][15]
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Buchwald-Hartwig Catalytic Cycle
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Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
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Table 2: Representative Conditions for Buchwald-Hartwig Amination

] Catalyst . .
Amine Ligand Base Solvent Yield (%)
(mol%)

Pd2(dba)s (1-

Morpholine XPhos NaOt-Bu Toluene >90

2%)
N Pd(OACc)2 ]

Aniline BINAP Cs2C0s3 Dioxane >85

(2%)
_ Pdz(dba)s (1-
Benzylamine 2%) RuPhos K3POa t-BuOH >88
0

Yields are representative for 2-bromopyridine substrates and may vary.[16]
3.1.2.1 Detailed Experimental Protocol: Buchwald-Hartwig Amination[13]

» Setup: In a glovebox, add Pdz(dba)s (0.01 eq), a suitable phosphine ligand (e.g., XPhos,
0.025 eq), and NaOt-Bu (1.4 eq) to a sealable reaction tube.

» Reagent Addition: Remove the tube from the glovebox. Add 2-Bromo-3-methoxypyridine
(1.0 eq) and the desired amine (1.2 eq), followed by anhydrous toluene.

e Reaction: Seal the tube and heat the reaction mixture to 100-110°C for 18-24 hours,
monitoring progress by TLC or GC-MS.

» Workup: After completion, cool the reaction to room temperature, dilute with diethyl ether,
and filter through a pad of Celite.

 Purification: Wash the filtrate with water and brine, then dry over anhydrous Na2SOa.
Concentrate the solution and purify the product by column chromatography.

Metal-Halogen Exchange (Lithiation)

Treatment of 2-Bromo-3-methoxypyridine with a strong organolithium base (e.g., n-BulLi or t-
BuLi) at low temperatures results in a metal-halogen exchange to form the highly reactive 2-
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lithio-3-methoxypyridine intermediate.[17][18] This nucleophilic species can be trapped with
various electrophiles to install a wide range of functional groups at the 2-position.

Lithiation & Electrophilic Quench

2-Bromo-3-methoxypyridine

:

1. n-BulLi, THF, -78°C
(Metal-Halogen Exchange)

2. Electrophile (E+)
(e.g., DMF, R-CHO, CO2)

2-E-3-methoxypyridine

Click to download full resolution via product page
Caption: General workflow for lithiation and electrophilic quench.
3.2.1 Detailed Experimental Protocol: Lithiation and Formylation

e Setup: Dissolve 2-Bromo-3-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF)
in a flame-dried, three-necked flask under an argon atmosphere.

e Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

e Lithiation: Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe,
keeping the internal temperature below -70°C. Stir the mixture at -78°C for 30-60 minutes.
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e Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the
solution.

e Warming and Quenching: Allow the reaction to slowly warm to room temperature over 1-2
hours. Quench the reaction by the slow addition of saturated agueous NH4Cl solution.

o Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the
organic layers, wash with brine, dry over Na=SOa4, concentrate, and purify by column
chromatography to yield 3-methoxy-2-pyridinecarboxaldehyde.

Nucleophilic Aromatic Substitution (SNATr)

The bromine atom at the electron-deficient 2-position can be displaced by strong nucleophiles.
The reaction proceeds through a high-energy Meisenheimer intermediate, which is stabilized
by the ring nitrogen.[11] This pathway provides a direct, metal-free route to introduce
heteroatom nucleophiles.[2][4]
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SNAr Mechanism

2-Bromo-3-methoxypyridine
+ Nucleophile (Nu~)

;

Nucleophilic Attack at C2

Meisenheimer Intermediate

(Anionic o-complex)

Loss of Leaving Group (Br-)

2-Nu-3-methoxypyridine

Click to download full resolution via product page
Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Table 3: Representative Nucleophiles for SNAr

Nucleophile Reagent Conditions Product Type
) Heat in corresponding ) o
Alkoxide NaOMe, KOt-Bu 2,3-Dimethoxypyridine
alcohol
_ 3-Methoxy-2-
Thiolate NaSPh DMF, Heat ) o
(phenylthio)pyridine
] S High temp, sealed 3-Methoxy-2-
Amine Piperidine o o
tube (piperidin-1-yl)pyridine
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Safety and Handling

2-Bromo-3-methoxypyridine is a hazardous substance and must be handled with appropriate
precautions in a well-ventilated fume hood.[19]

Hazard Class GHS Statements Precautionary Measures

P270: Do not eat, drink or
smoke when using this

Acute Toxicity, Oral H302: Harmful if swallowed product. P301+P317: IF
SWALLOWED: Get medical
help.

P280: Wear protective gloves.
Skin Irritation H315: Causes skin irritation P302+P352: IF ON SKIN:

Wash with plenty of water.

P280: Wear eye
protection/face protection.
P305+P354+P338: IF IN
H318: Causes serious eye EYES: Immediately rinse with
Eye Damage .
damage water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

P261: Avoid breathing dust.

) P304+P340: IF INHALED:
) o H335: May cause respiratory )
Respiratory Irritation o Remove person to fresh air
irritation
and keep comfortable for

breathing.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[5]
[71[19]

Conclusion

2-Bromo-3-methoxypyridine demonstrates a rich and versatile reactivity profile centered on
the strategic placement of its bromo, methoxy, and pyridine nitrogen functionalities. Its reliable
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participation in high-yield palladium-catalyzed cross-coupling reactions makes it an invaluable
precursor for biaryl and arylamine structures. Furthermore, its capacity for facile metal-halogen
exchange opens avenues to a host of derivatives via nucleophilic intermediates, while direct
nucleophilic aromatic substitution offers a complementary, metal-free functionalization strategy.
A thorough understanding of these reaction pathways empowers researchers to effectively
leverage this compound in the synthesis of complex molecular targets for pharmaceutical and
materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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